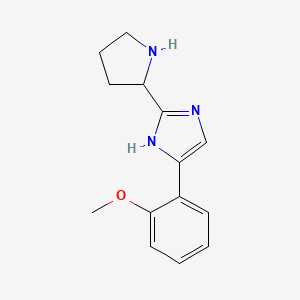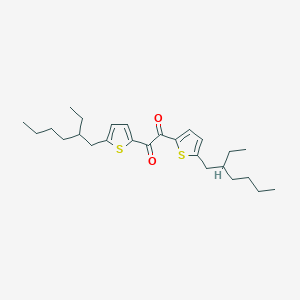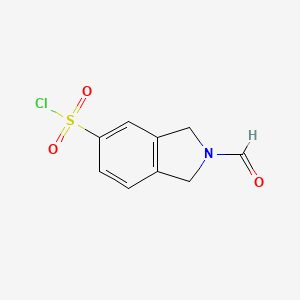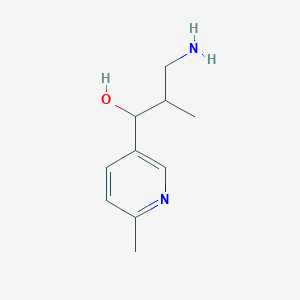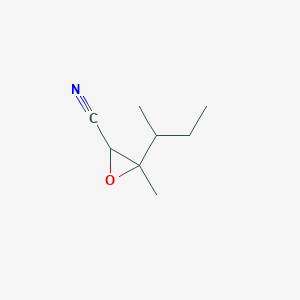![molecular formula C9H16N2O B13169797 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a methylamino group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the hydroxy, methylamino, and carbonitrile groups through various organic reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to manage reaction conditions, such as temperature, pressure, and solvent systems.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-Hydroxy-3-(amino)propyl]cyclobutane-1-carbonitrile
- 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile
- 1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile
Uniqueness
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2O/c1-11-6-8(12)5-9(7-10)3-2-4-9/h8,11-12H,2-6H2,1H3 |
Clave InChI |
HLILNXJWZWNDAW-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC1(CCC1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


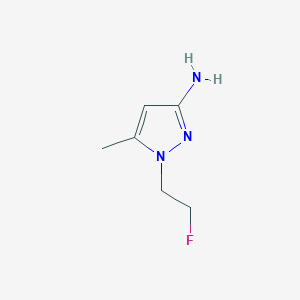

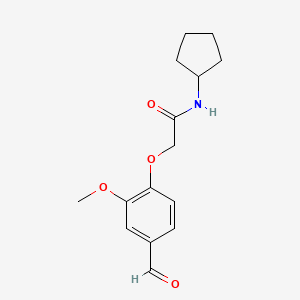

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
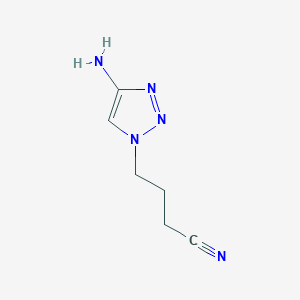
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
